7-(Hydroxymethyl)-3-methoxy-8-methyl-2(1H)-quinoxalinone
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Overview
Description
7-(Hydroxymethyl)-3-methoxy-8-methyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family Quinoxalinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3-methoxy-8-methyl-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a reducing agent to form the quinoxaline ring. Subsequent functionalization steps introduce the hydroxymethyl, methoxy, and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)-3-methoxy-8-methyl-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted quinoxalinones with different functional groups.
Scientific Research Applications
7-(Hydroxymethyl)-3-methoxy-8-methyl-2(1H)-quinoxalinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)-3-methoxy-8-methyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles: Known for their anticancer properties, particularly against triple-negative breast cancer.
3-(Hydroxymethyl)-1-methyl-5-(2-methylaziridin-1-yl)-2-phenyl-1H-indole-4,7-dione: Investigated for its pharmacological activities.
Uniqueness
7-(Hydroxymethyl)-3-methoxy-8-methyl-2(1H)-quinoxalinone stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
7-(hydroxymethyl)-3-methoxy-8-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-6-7(5-14)3-4-8-9(6)13-10(15)11(12-8)16-2/h3-4,14H,5H2,1-2H3,(H,13,15) |
InChI Key |
BFWQBUPMYVPKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C(=N2)OC)CO |
Origin of Product |
United States |
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